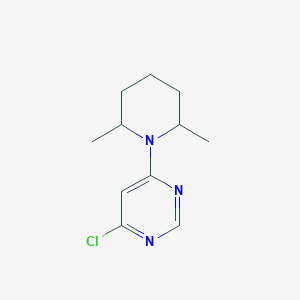
4-Chlor-6-(2,6-Dimethylpiperidin-1-yl)pyrimidin
Übersicht
Beschreibung
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are common in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine, often involves the use of organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been reported . The reaction is regioselective, favoring the formation of C-4 substituted products . The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .Molecular Structure Analysis
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine includes a pyrimidine ring with a chlorine atom at the 4-position and a 2,6-dimethylpiperidin-1-yl group at the 6-position.Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine are typically nucleophilic substitutions . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Wissenschaftliche Forschungsanwendungen
Organische Synthese
Diese Verbindung dient als wichtiges Rohmaterial und Zwischenprodukt in der organischen Synthese. Ihre Struktur eignet sich für weitere chemische Modifikationen, wodurch sie zu einem vielseitigen Ausgangspunkt für die Synthese einer Vielzahl organischer Moleküle wird. Sie kann verwendet werden, um komplexe molekulare Architekturen zu erzeugen, die in der pharmazeutischen Chemie und Materialwissenschaft benötigt werden .
Pflanzenschutzforschung
Im Bereich der Agrochemie kann dieses Pyrimidinderivat zur Entwicklung neuer Pestizide und Herbizide eingesetzt werden. Seine chemischen Eigenschaften ermöglichen die Interaktion mit verschiedenen biologischen Zielstrukturen, was möglicherweise zur Entdeckung neuer Verbindungen führt, die Pflanzen vor Schädlingen und Krankheiten schützen können .
Pharmazeutische Entwicklung
Als pharmakologisch aktives Gerüst spielen Pyrimidin und seine Derivate, einschließlich 4-Chlor-6-(2,6-Dimethylpiperidin-1-yl)pyrimidin, eine zentrale Rolle bei der Entwicklung neuer Medikamente. Sie sind an der Entwicklung von Medikamenten für eine Vielzahl von Krankheiten beteiligt, da sie biologische Pfade modulieren können .
Antikrebsmittel
Pyrimidinderivate sind dafür bekannt, Antikrebseigenschaften aufzuweisen. Diese spezielle Verbindung könnte auf ihr potenzielles Einsatzgebiet in der Krebsbehandlung untersucht werden, entweder als alleinstehendes therapeutisches Mittel oder als Teil von Kombinationstherapien, um die Wirksamkeit zu verbessern und Resistenzen zu verringern .
Antimikrobielle und Antimykotische Anwendungen
Das Strukturmotiv von Pyrimidin findet sich häufig in Verbindungen mit antimikrobiellen und antimykotischen Aktivitäten. Forschungen zu this compound könnten zur Entwicklung neuer Antibiotika und Antimykotika führen, die der wachsenden Besorgnis über arzneimittelresistente Krankheitserreger begegnen .
Herz-Kreislauf-Forschung
Pyrimidinderivate wurden mit kardiovaskulären Vorteilen in Verbindung gebracht, einschließlich blutdrucksenkender Wirkungen. Diese Verbindung könnte auf ihr Potenzial zur Behandlung verschiedener Herz-Kreislauf-Erkrankungen untersucht werden, um zur Entdeckung neuer therapeutischer Optionen beizutragen .
Neuroprotektion
Es besteht Interesse an Pyrimidinderivaten für die Neuroprotektion, insbesondere bei Erkrankungen wie Glaukom, bei denen die retinalen Ganglienzellen gefährdet sind. Forschungen zu den Auswirkungen dieser Verbindung auf die Augen Gesundheit und ihr Potenzial, Nervenzellen zu schützen, könnten neue Wege zur Behandlung neurodegenerativer Erkrankungen eröffnen .
Stoffwechselstörungen
Verbindungen mit einer Pyrimidin-Base wurden auf ihre Rolle bei Stoffwechselstörungen untersucht. Dazu gehört das Potenzial, als Inhibitoren für Enzyme wie Dihydrofolat-Reduktase zu wirken, was für die Behandlung von Erkrankungen wie Diabetes und Hypercholesterinämie wichtig ist .
Wirkmechanismus
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and nucleic acids .
Mode of Action
Pyrimidines generally interact with their targets through a variety of mechanisms, including direct binding, competitive inhibition, and allosteric modulation . The presence of the chloro and dimethylpiperidinyl groups may influence the compound’s binding affinity and selectivity for its targets.
Biochemical Pathways
Pyrimidines are integral components of nucleic acids and are involved in numerous biochemical pathways, including dna and rna synthesis, signal transduction, and energy metabolism .
Result of Action
Based on the known activities of other pyrimidines, it may exert its effects by modulating the activity of its target proteins, influencing gene expression, or interfering with nucleic acid synthesis .
Zukünftige Richtungen
The future directions in the research of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine could involve the exploration of its potential bioactivity . There is interest in the synthesis of 4,6-disubstituted pyrimidines , and the introduction of hydrophobic groups is expected to enhance the binding affinity with the serotonin (5-HT) receptor sites .
Biochemische Analyse
Biochemical Properties
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine plays a crucial role in biochemical reactions, particularly in the modulation of enzyme activities. It interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, pyrimidine derivatives are known to exhibit interactions with enzymes such as DNA topoisomerase II, which is involved in DNA replication and repair . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity.
Cellular Effects
The effects of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine on cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, pyrimidine derivatives have been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . Additionally, they can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine exerts its effects through various mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the specific interaction. For instance, pyrimidine derivatives can inhibit DNA topoisomerase II by binding to its active site, preventing the enzyme from performing its function . Additionally, these compounds can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that pyrimidine derivatives can remain stable under specific conditions, but may degrade over time, leading to a decrease in their efficacy . Long-term exposure to these compounds in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression. At higher doses, toxic or adverse effects may be observed. For instance, high doses of pyrimidine derivatives have been associated with cytotoxicity and adverse effects on organ function . Threshold effects are also observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can influence metabolic flux and metabolite levels. For example, pyrimidine derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . The metabolic pathways of this compound are essential for understanding its pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine within cells and tissues are critical for its biological activity. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. For instance, pyrimidine derivatives can be transported across cell membranes by specific transporters, influencing their localization and accumulation within cells . The distribution of the compound within tissues can also impact its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, pyrimidine derivatives may localize to the nucleus, where they can interact with DNA and nuclear proteins . The subcellular localization of the compound can influence its ability to modulate cellular processes and exert its therapeutic effects.
Eigenschaften
IUPAC Name |
4-chloro-6-(2,6-dimethylpiperidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-6-10(12)13-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKDNYXYUOCBBOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=CC(=NC=N2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(Cyclopropylmethyl)amino]butan-1-ol](/img/structure/B1467784.png)
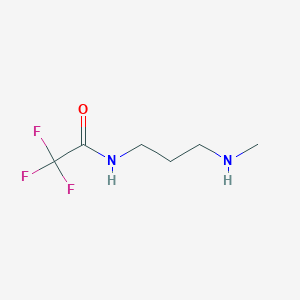
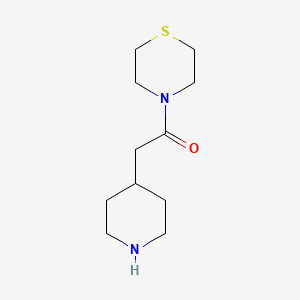
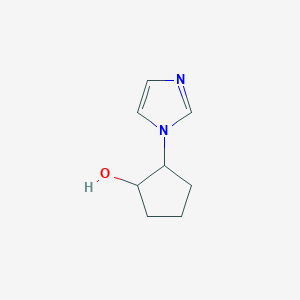

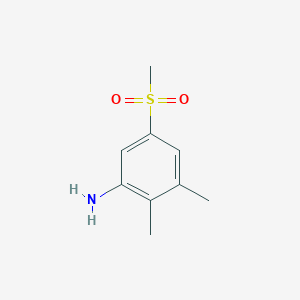

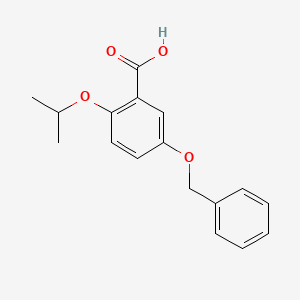
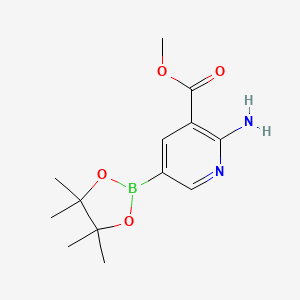
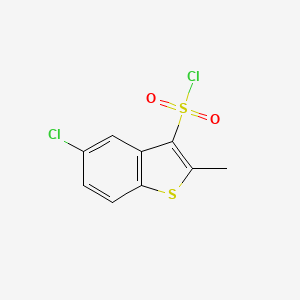
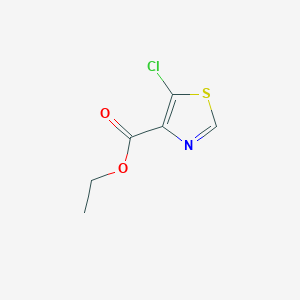
![[1-(tert-Butyldiphenylsilanyloxymethyl)cyclopropyl]methanol](/img/structure/B1467800.png)


